molecular formula C4H4N4O3 B6260093 dihydroxy-1,2,4-triazine-6-carboxamide CAS No. 89032-88-2

dihydroxy-1,2,4-triazine-6-carboxamide

Cat. No.: B6260093
CAS No.: 89032-88-2
M. Wt: 156.1
InChI Key:
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Description

Dihydroxy-1,2,4-triazine-6-carboxamide is a chemical compound with the molecular formula C₄H₄N₄O₃ It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroxy-1,2,4-triazine-6-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with hydroxylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting intermediate is then further reacted with ammonia to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dihydroxy-1,2,4-triazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Dihydroxy-1,2,4-triazine-6-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dihydroxy-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with a similar triazine ring structure but different functional groups.

    2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with various substituents on the triazine ring, exhibiting different chemical and biological properties.

Uniqueness

Dihydroxy-1,2,4-triazine-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydroxy and carboxamide groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

89032-88-2

Molecular Formula

C4H4N4O3

Molecular Weight

156.1

Purity

90

Origin of Product

United States

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